molecular formula C17H13FN4OS B11061189 2-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine

2-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine

Cat. No.: B11061189
M. Wt: 340.4 g/mol
InChI Key: MMBVANLLBVVECO-UHFFFAOYSA-N
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Description

2-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine is a complex organic compound that belongs to the class of oxadiazole derivatives. This compound is characterized by its unique structure, which includes a fluorophenyl group, an oxadiazole ring, and a thienopyridine moiety. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include hydrazine derivatives, carboxylic acids, and various catalysts to facilitate the cyclization and substitution reactions .

Industrial production methods for this compound may involve optimization of reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and reaction time, as well as the use of advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

2-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.

    Cyclization: The oxadiazole ring can participate in cyclization reactions, forming various cyclic derivatives.

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane and ethanol, and catalysts such as palladium and platinum .

Scientific Research Applications

2-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to the disruption of essential biological processes in target organisms. For example, it may inhibit the synthesis of nucleic acids or proteins, leading to cell death or growth inhibition .

Comparison with Similar Compounds

2-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine can be compared with other oxadiazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H13FN4OS

Molecular Weight

340.4 g/mol

IUPAC Name

2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine

InChI

InChI=1S/C17H13FN4OS/c1-8-7-9(2)20-17-12(8)13(19)14(24-17)15-21-16(23-22-15)10-3-5-11(18)6-4-10/h3-7H,19H2,1-2H3

InChI Key

MMBVANLLBVVECO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C3=NOC(=N3)C4=CC=C(C=C4)F)N)C

Origin of Product

United States

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